molecular formula C9H16O4 B13632459 2-Methoxy-2-(oxan-4-yl)propanoicacid

2-Methoxy-2-(oxan-4-yl)propanoicacid

Cat. No.: B13632459
M. Wt: 188.22 g/mol
InChI Key: AVHUMIXNLNALPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-2-(oxan-4-yl)propanoic acid is a chemical compound with the molecular formula C8H14O4. It is characterized by the presence of a methoxy group and an oxan-4-yl group attached to a propanoic acid backbone. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-(oxan-4-yl)propanoic acid typically involves the reaction of oxan-4-yl derivatives with methoxy-substituted reagents under controlled conditions. One common method involves the esterification of oxan-4-yl alcohol with methoxyacetic acid in the presence of a strong acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of 2-Methoxy-2-(oxan-4-yl)propanoic acid may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-(oxan-4-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxan-4-yl group can be reduced to form simpler alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of methoxy-substituted carboxylic acids or aldehydes.

    Reduction: Formation of oxan-4-yl alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-2-(oxan-4-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-2-(oxan-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and oxan-4-yl groups play a crucial role in modulating the compound’s binding affinity and reactivity. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction modulation.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-2-(tetrahydrofuran-4-yl)propanoic acid: Similar structure but with a tetrahydrofuran ring instead of an oxan ring.

    2-Methoxy-2-(pyran-4-yl)propanoic acid: Contains a pyran ring, offering different reactivity and properties.

    2-Methoxy-2-(cyclohexyl)propanoic acid: Features a cyclohexyl group, leading to distinct steric and electronic effects.

Uniqueness

2-Methoxy-2-(oxan-4-yl)propanoic acid is unique due to the presence of the oxan-4-yl group, which imparts specific steric and electronic characteristics. This uniqueness makes it valuable for applications requiring precise molecular interactions and reactivity.

Properties

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

2-methoxy-2-(oxan-4-yl)propanoic acid

InChI

InChI=1S/C9H16O4/c1-9(12-2,8(10)11)7-3-5-13-6-4-7/h7H,3-6H2,1-2H3,(H,10,11)

InChI Key

AVHUMIXNLNALPM-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCOCC1)(C(=O)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.